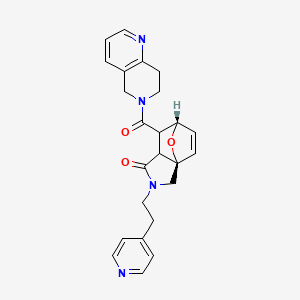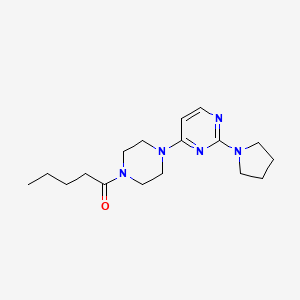
(3aR*,6S*)-7-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)-2-(2-pyridin-4-ylethyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthyridines are a group of heterocyclic compounds with diverse biological activities. These compounds, including their derivatives, have been extensively studied for their antibacterial, antiviral, and anticancer properties. The compound appears to be a complex derivative of naphthyridine, designed potentially for enhanced biological activity or specificity.
Synthesis Analysis
Synthesis of complex naphthyridine derivatives often involves multi-step chemical reactions, including condensation, cyclization, and functional group modifications. For example, Egawa et al. (1984) discussed the synthesis of pyridonecarboxylic acids as antibacterial agents, demonstrating the complexity of synthesizing naphthyridine derivatives with specific functional groups (Egawa et al., 1984).
Molecular Structure Analysis
The structural analysis of naphthyridine derivatives is crucial for understanding their chemical behavior and biological activity. Techniques such as NMR, X-ray crystallography, and mass spectrometry are commonly used. Nagarajan et al. (1994) reported on the structural elucidation of naphthyridine derivatives, highlighting the importance of detailed molecular characterization (Nagarajan et al., 1994).
Aplicaciones Científicas De Investigación
Catalytic Applications
A study on Ru complexes, which shares structural similarity with the queried compound, explored their use in water oxidation, a crucial reaction for sustainable energy solutions. The complexes demonstrated significant oxygen evolution in aqueous solutions, highlighting their potential as catalysts in water oxidation reactions (Zong & Thummel, 2005).
Synthesis of Novel Heterocyclic Compounds
Research into the formation of new heterocyclic compounds through condensation reactions has led to the discovery of novel potential alkaloidal systems. These systems are of interest due to their potential biological activity and applications in drug discovery (Nagarajan et al., 1994).
Biomedical Applications
A comprehensive review of naphthyridines, a group of heterocyclic compounds, covered the synthesis methods and biomedical applications of these compounds. The review highlighted the significance of naphthyridines in providing ligands for various receptors in the body, indicating their importance in the development of pharmaceutical agents (Oliveras et al., 2021).
Antitumor Activity
The synthesis and evaluation of 5H-dibenzo[c,h]1,6-naphthyridin-6-ones for their topoisomerase I-targeting activity and potent cytotoxic activity against cancer cells illustrate the therapeutic potential of naphthyridine derivatives in cancer treatment (Ruchelman et al., 2003).
Antibacterial Agents
The synthesis of pyridonecarboxylic acids and their derivatives demonstrated strong antibacterial activity, showcasing the application of naphthyridine derivatives in developing new antibacterial agents (Egawa et al., 1984).
Propiedades
IUPAC Name |
(1R,7S)-6-(7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl)-3-(2-pyridin-4-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-22(27-13-7-18-17(14-27)2-1-9-26-18)20-19-3-8-24(31-19)15-28(23(30)21(20)24)12-6-16-4-10-25-11-5-16/h1-5,8-11,19-21H,6-7,12-15H2/t19-,20?,21?,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRJBCHVHJLPMS-YOTFRABOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CC=C2)C(=O)C3C4C=CC5(C3C(=O)N(C5)CCC6=CC=NC=C6)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1N=CC=C2)C(=O)C3[C@@H]4C=C[C@]5(C3C(=O)N(C5)CCC6=CC=NC=C6)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR*,6S*)-7-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)-2-(2-pyridin-4-ylethyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)

![2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)
![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)
![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)
![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)


![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)


![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)
